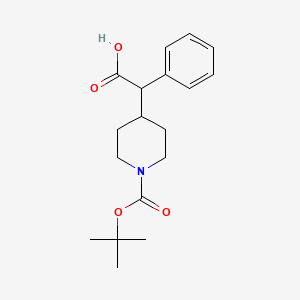

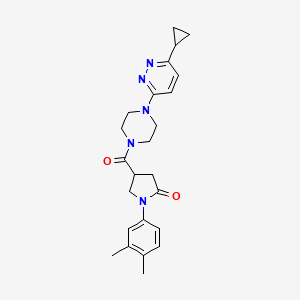

![molecular formula C20H16N4O2 B3020276 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide CAS No. 847387-55-7](/img/structure/B3020276.png)

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide” is a chemical compound with a complex structure . It is related to the class of imidazo[1,2-a]pyridines, which are important in many natural products and have a broad spectrum of biological activity profiles .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves several steps, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, and microwave-assisted reactions .Molecular Structure Analysis

The molecular structure of “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide” is complex, with a molecular weight of 438.5 g/mol . The structure includes a fused nitrogen-bridged heterocyclic compound, which is a common feature in many natural products .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide” include initial imine formation, iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization . The reaction starts with the formation of a carbanion intermediate, followed by an attack on the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide” include a molecular weight of 438.5 g/mol, XLogP3-AA of 4.9, one hydrogen bond donor count, five hydrogen bond acceptor count, and four rotatable bond count .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, such as the compound , have been discovered as covalent anticancer agents . They have been utilized as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors . These inhibitors have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Breast Cancer Treatment

Imidazopyridine derivatives have been evaluated as potential anticancer agents against breast cancer cells . N-Acylhydrazone (NAH) derivatives of imidazopyridine have shown significant results, with compound 15 exhibiting potent activity against the MCF7 and MDA-MB-231 cell lines .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have shown great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices .

Sensors

Apart from optoelectronic devices, imidazo[1,5-a]pyridine derivatives have also been used in the development of sensors . Their unique properties make them suitable for this application .

Confocal Microscopy and Imaging

Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . This makes them useful in various scientific research applications, including biological studies .

Antiviral Agents

Imidazo[1,2-a]pyridine derivatives have been synthesized and tested for their ability to suppress viral replication in vitro of a large panel of DNA and RNA viruses . This suggests their potential use as antiviral agents .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit the flt3-itd and bcr-abl pathways , which play crucial roles in cell proliferation and survival, particularly in the context of cancer.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways , suggesting that this compound may interact with these targets to exert its effects.

Biochemical Pathways

Given the reported inhibition of the flt3-itd and bcr-abl pathways , it can be inferred that this compound may affect pathways related to cell proliferation and survival.

Result of Action

The reported inhibition of the flt3-itd and bcr-abl pathways suggests that this compound may have potential anti-proliferative effects, particularly in the context of cancer.

Eigenschaften

IUPAC Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c1-26-17-8-6-14(7-9-17)19(25)22-16-5-2-4-15(12-16)18-13-24-11-3-10-21-20(24)23-18/h2-13H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTRCTUVCIBTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

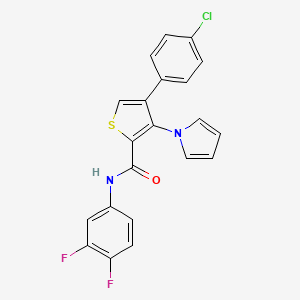

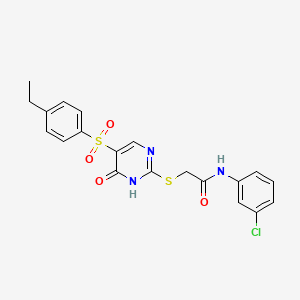

![2-chloro-6-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B3020193.png)

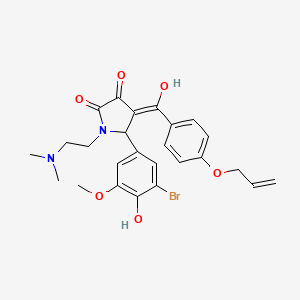

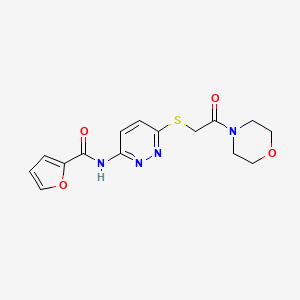

![5-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B3020200.png)

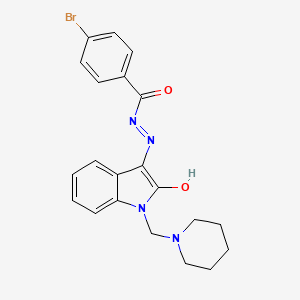

![8-allyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B3020208.png)

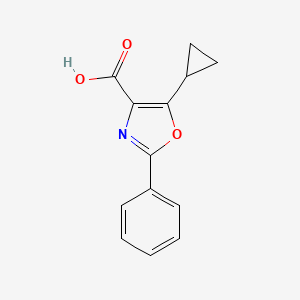

![N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020211.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3020213.png)

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B3020215.png)